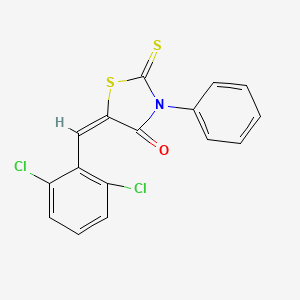![molecular formula C18H13N3O7S2 B11672221 (5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)
(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiazolidinonring, eine Dinitrophenoxygruppe und einen Ethoxybenzylidenrest umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Thiazolidinonrings, gefolgt von der Einführung der Dinitrophenoxy- und Ethoxybenzylidenreste. Die Reaktionsbedingungen erfordern oft den Einsatz spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Skalierung des Prozesses beinhalten. Dies umfasst den Einsatz von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um Einheitlichkeit und Effizienz in der Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Nitro- und Ethoxypositionen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionen effizient zu fördern.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Nitroso- oder Nitroderivaten führen, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Thiazolidinonderivaten führen.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Entwicklung neuer Verbindungen mit potenzieller biologischer Aktivität verwendet.
Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor oder als Sonde für biologische Pfade untersucht.
Medizin: Es wird kontinuierlich erforscht, ob es als Therapeutikum eingesetzt werden kann, insbesondere bei der Behandlung von Krankheiten, bei denen seine einzigartige Struktur spezifische Vorteile bieten kann.
Industrie: Die Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien wie Polymere und Beschichtungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, wodurch ihre Wirkung ausgeübt wird. Zu den beteiligten Signalwegen können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interaktion mit Zellkomponenten gehören, um spezifische biologische Reaktionen zu induzieren.
Wirkmechanismus
The mechanism by which (5E)-5-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Einzigartigkeit
(5E)-5-[4-(2,4-Dinitrophenoxy)-3-ethoxybenzyliden]-2-thioxo-1,3-thiazolidin-4-on ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C18H13N3O7S2 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3O7S2/c1-2-27-15-7-10(8-16-17(22)19-18(29)30-16)3-5-14(15)28-13-6-4-11(20(23)24)9-12(13)21(25)26/h3-9H,2H2,1H3,(H,19,22,29)/b16-8+ |
InChI-Schlüssel |
UNBSZQSNUJHVJI-LZYBPNLTSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
